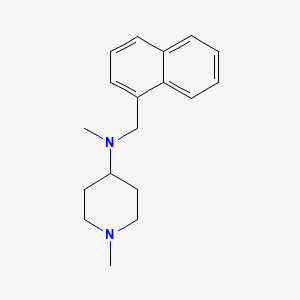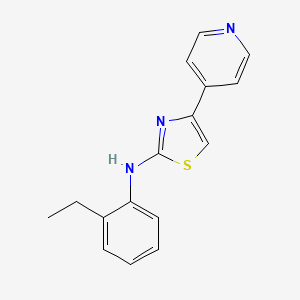
N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine, also known as DMAP, is a chemical compound that belongs to the class of piperidine derivatives. DMAP has gained significant attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of new drugs.
Applications De Recherche Scientifique
N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine has been extensively studied in medicinal chemistry due to its potential applications in the development of new drugs. N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine has been reported to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects. N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine has also been investigated for its potential use as a selective dopamine transporter ligand.
Mécanisme D'action
The exact mechanism of action of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine is not fully understood. However, it is believed that N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine exerts its pharmacological effects by modulating the activity of neurotransmitters, particularly dopamine. N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine has been shown to inhibit the reuptake of dopamine, leading to an increase in the concentration of dopamine in the synaptic cleft. This, in turn, leads to an enhancement of dopaminergic neurotransmission, which is thought to underlie the analgesic and antipsychotic effects of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine.
Biochemical and Physiological Effects:
N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine has been reported to exhibit a wide range of biochemical and physiological effects. N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine has been shown to reduce pain sensitivity in animal models, suggesting that it may have potential applications as an analgesic. N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine has also been shown to exhibit anti-inflammatory effects, which may be useful in the treatment of inflammatory disorders. Additionally, N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine has been reported to have antipsychotic effects, which may be useful in the treatment of schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine is its potential as a selective dopamine transporter ligand. N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine has been shown to have a high affinity for the dopamine transporter, making it a promising candidate for the development of new drugs for the treatment of dopamine-related disorders. However, one of the limitations of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine. One area of research is the development of new drugs based on the structure of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine. Researchers are exploring the potential of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine derivatives as potential analgesics, anti-inflammatory agents, and antipsychotics. Another area of research is the investigation of the mechanism of action of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine. Researchers are working to elucidate the exact mechanism by which N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine exerts its pharmacological effects. Finally, researchers are exploring the potential of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine for the treatment of other dopamine-related disorders, such as Parkinson's disease.
Méthodes De Synthèse
The synthesis of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine involves the reaction of 1-naphthylmethylamine with 4-piperidone in the presence of dimethylamine. The reaction takes place at high temperature and pressure, and the product is obtained in good yield. The purity of the product can be enhanced by recrystallization.
Propriétés
IUPAC Name |
N,1-dimethyl-N-(naphthalen-1-ylmethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-19-12-10-17(11-13-19)20(2)14-16-8-5-7-15-6-3-4-9-18(15)16/h3-9,17H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCJNBMJTVBKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dimethyl-N-(naphthalen-1-ylmethyl)piperidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4S*)-1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-4-methylpiperidine-3,4-diol](/img/structure/B5685434.png)

![4-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinazolin-2(1H)-one](/img/structure/B5685444.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-(methoxymethyl)pyridine-2-carboxamide](/img/structure/B5685454.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5685459.png)

![N-cyclopropyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5685465.png)

![2-(4-fluorophenyl)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}azetidine](/img/structure/B5685490.png)

![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[(2,4-difluorophenyl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5685498.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(methylamino)isonicotinamide](/img/structure/B5685507.png)
![6-benzylidene-3-(2-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5685520.png)
![2-allyl-6-{[(4-chlorophenyl)amino]methyl}phenol](/img/structure/B5685528.png)